molecular formula C27H29NO3S2 B15040878 (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15040878
M. Wt: 479.7 g/mol
InChI Key: FNPVVKZDINYMSZ-PLRJNAJWSA-N
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Description

(5Z)-5-({4-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. The starting materials often include 4-cyclohexylphenol, 2-bromoethanol, and thiazolidinone derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically conducted under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({4-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer or infectious diseases due to its ability to interact with specific molecular targets.

Industry

In industrial applications, (5Z)-5-({4-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-({4-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of a thiazolidinone ring with a phenyl and cyclohexyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C27H29NO3S2

Molecular Weight

479.7 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29NO3S2/c1-2-16-28-26(29)25(33-27(28)32)19-20-8-12-23(13-9-20)30-17-18-31-24-14-10-22(11-15-24)21-6-4-3-5-7-21/h2,8-15,19,21H,1,3-7,16-18H2/b25-19-

InChI Key

FNPVVKZDINYMSZ-PLRJNAJWSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C4CCCCC4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C4CCCCC4)SC1=S

Origin of Product

United States

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